1-Decyl-3-methylimidazolium chloride
Overview
Description
Synthesis Analysis
The synthesis of 1-Decyl-3-methylimidazolium chloride and its analogs typically involves the reaction of N-methylimidazole with an appropriate alkyl chloride, such as decyl chloride, under controlled conditions. Studies have optimized the reaction conditions, such as temperature, agitation rate, and reactant ratios, to achieve high yields and purity of the product. For instance, an investigation by Fusheng (2013) detailed the optimization of synthesis conditions, achieving a yield of over 96% under specific conditions (Fusheng, 2013).
Molecular Structure Analysis
The molecular structure of 1-Decyl-3-methylimidazolium chloride has been elucidated using techniques such as X-ray crystallography and NMR spectroscopy. A study by Saha et al. (2003) provided insights into the hydrogen bonding network and hydrophobic interactions within the crystal structure of a similar ionic liquid, 1-butyl-3-methylimidazolium chloride, which can offer clues to the structural characteristics of 1-Decyl-3-methylimidazolium chloride (Saha et al., 2003).
Chemical Reactions and Properties
1-Decyl-3-methylimidazolium chloride participates in various chemical reactions, acting as a solvent or catalyst. Its unique ionic nature enhances reaction rates and selectivity in processes such as cellulose dissolution and modification. A study on the depolymerization of cellulose highlighted the role of 1-butyl-3-methylimidazolium chloride in improving the kinetics of the reaction, suggesting similar capabilities for its decyl counterpart (de Oliveira et al., 2015).
Physical Properties Analysis
The physical properties of 1-Decyl-3-methylimidazolium chloride, such as melting point, density, and viscosity, are influenced by the length of the decyl chain. These properties are crucial for its applications in various fields. Research has shown that alkyl chain length affects the solubility and dissolution properties of cellulose in ionic liquids, with implications for the physical characteristics of 1-Decyl-3-methylimidazolium chloride (Erdmenger et al., 2007).
Chemical Properties Analysis
The chemical properties of 1-Decyl-3-methylimidazolium chloride, including its reactivity and stability, make it a valuable solvent and catalyst in organic synthesis and green chemistry. Its ability to dissolve a wide range of compounds and facilitate various chemical reactions has been demonstrated in numerous studies. For instance, its role in the synthesis of non-symmetrical dialkyl carbonates highlights its utility in promoting efficient and selective chemical transformations (Kumar & Jain, 2013).
Scientific Research Applications
Antimicrobial Applications
- Scientific Field: Medicinal Chemistry
- Summary of Application: 1-Decyl-3-methylimidazolium chloride is a type of long-chain imidazolium-based ionic liquid that has been evaluated for its antimicrobial properties against a wide range of bacteria and fungi .
- Methods of Application: The compound is synthesized and then tested against various types of bacteria and fungi. The toxicity risks of the compound are also assessed using biomodels of various organizational and functional levels .
- Results: All compounds demonstrated significant antibacterial and antifungal activity. The toxicity results indicate that ionic liquids containing an ester functional group in the alkyl side chain exhibited much lower toxicity to D. magna and acetylcholinesterase inhibition than ionic liquids with long alkyl chain without polar substituents .
Toxicity Studies
- Scientific Field: Environmental Science
- Summary of Application: 1-Decyl-3-methylimidazolium chloride has been studied for its acute and chronic toxicity on Moina macrocopa, a species of water flea .
- Methods of Application: The compound is exposed to Moina macrocopa over several generations (F0 to F2), and the acute and chronic toxic effects are studied .
- Results: The exposure of 1-Decyl-3-methylimidazolium chloride could inhibit the survivorship, body length, and reproduction of Moina macrocopa and exhibited a significant dose-related decrease .
Surface Active Agent
- Scientific Field: Surface Chemistry
- Summary of Application: 1-Decyl-3-methylimidazolium chloride is a surface active ionic liquid .
- Methods of Application: The compound can be prepared by reacting 1-methylimidazole with 1-chlorodecane .
- Results: As a surface active agent, it can alter the properties of liquid surfaces and interfaces, which can be useful in a variety of industrial and scientific applications .
Preparation of 1-decyl-3-methylimidazolium triflate
- Scientific Field: Organic Chemistry
- Summary of Application: 1-Decyl-3-methylimidazolium chloride can be used in the preparation of 1-decyl-3-methylimidazolium triflate .
- Methods of Application: The compound can be prepared by reacting 1-Decyl-3-methylimidazolium chloride with sodium triflate .
- Results: The resulting 1-decyl-3-methylimidazolium triflate can be used in a variety of chemical reactions .
Self-Emulsifying Drug Delivery Systems
- Scientific Field: Pharmaceutical Sciences
- Summary of Application: 1-Decyl-3-methylimidazolium chloride has been studied for its use in self-emulsifying drug delivery systems (SEDDS). These systems are designed to improve the absorption of drugs through the gastrointestinal epithelium .
- Methods of Application: The compound is combined with other components to form a SEDDS. The resulting formulation is then evaluated for its cytotoxicity and haemolytic activity .
Biomass Conversion
- Scientific Field: Environmental Science
- Summary of Application: Ionic liquids, including 1-Decyl-3-methylimidazolium chloride, are being explored for their potential use in biomass conversion .
- Methods of Application: The ionic liquid is used as a solvent in the process of converting biomass into biofuels or other valuable chemicals .
- Results: While specific results for 1-Decyl-3-methylimidazolium chloride were not found, ionic liquids in general have shown promise in improving the efficiency and sustainability of biomass conversion processes .
Safety And Hazards
properties
IUPAC Name |
1-decyl-3-methylimidazol-3-ium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N2.ClH/c1-3-4-5-6-7-8-9-10-11-16-13-12-15(2)14-16;/h12-14H,3-11H2,1-2H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTZVLLVRJHAJJF-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCN1C=C[N+](=C1)C.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6049228 | |
Record name | 1-Decyl-3-methylimidazolium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6049228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Decyl-3-methylimidazolium chloride | |
CAS RN |
171058-18-7 | |
Record name | 1-Decyl-3-methylimidazolium chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=171058-18-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Decyl-3-methylimidazolium chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171058187 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-DECYL-3-METHYLIMIDAZOLIUM CHLORIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=747267 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Decyl-3-methylimidazolium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6049228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Decyl-3-methylimidazolium Chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-DECYL-3-METHYLIMIDAZOLIUM CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZRM43J4H9W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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